(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 4299-03-0
VCID: VC21539337
InChI: InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Molecular Formula: C13H20ClN5O2
Molecular Weight: 313.78 g/mol

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride

CAS No.: 4299-03-0

VCID: VC21539337

Molecular Formula: C13H20ClN5O2

Molecular Weight: 313.78 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride - 4299-03-0

Description

Chemical Identity

IUPAC Name:
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride

Molecular Formula:
C13H19ClN4O2

Molecular Weight:
298.77 g/mol

This compound is a derivative of benzamide with a guanidino group, making it an interesting candidate for biochemical interactions due to its functional groups.

Structural Features

The compound consists of:

  • A benzamide core (aromatic ring with an amide group).

  • A guanidino functional group attached to a pentanoic acid backbone.

  • A chiral center at the second carbon in the pentanoic chain, denoted by the (S)-configuration.

  • Hydrochloride as the counterion for solubility enhancement.

Table 1: Key Structural Components

ComponentDescription
Benzamide GroupProvides aromatic functionality
Guanidino GroupEnhances hydrogen bonding
Chiral CenterImparts stereochemical specificity
Hydrochloride SaltImproves water solubility

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Amino acids (e.g., L-arginine derivatives) and benzoyl chloride.

  • Reaction Steps:

    • Protection of amino groups to prevent side reactions.

    • Coupling of the benzoyl group with the protected amino acid derivative.

    • Deprotection of functional groups to yield the final product.

  • Purification: The hydrochloride salt form is usually obtained by treating the free base with hydrochloric acid to enhance stability and solubility.

Table 2: Physicochemical Data

PropertyValue
SolubilityHighly soluble in water (as HCl salt)
Melting Point~200°C (decomposes)
StabilityStable under dry conditions; hygroscopic
Optical ActivityExhibits specific rotation due to chirality

Applications in Research

This compound has potential applications in:

  • Pharmaceutical Development:

    • The guanidino group suggests possible activity as an enzyme inhibitor or receptor antagonist.

    • The benzamide moiety is commonly found in drug candidates targeting neurological or oncological pathways.

  • Biochemical Studies:

    • The compound’s structure allows it to interact with proteins via hydrogen bonding and hydrophobic interactions.

    • It may serve as a scaffold for designing analogs with enhanced activity.

  • Medicinal Chemistry:

    • Its chiral nature makes it suitable for studying stereoselective interactions in biological systems.

Research Findings and Potential

  • Antimicrobial Activity: Guanidino-containing compounds often show efficacy against bacterial strains.

  • Anticancer Properties: Benzamide derivatives are known for their role as histone deacetylase inhibitors (HDACi), which can regulate gene expression in cancer cells.

Table 3: Comparison with Related Compounds

CompoundActivityReference Compound
Benzamide DerivativesHDAC inhibitionVorinostat
Guanidino-Pentanoic Acid DerivativesAntimicrobial/antiviralArginine Analogs

Limitations and Future Directions

While promising, this compound requires further studies to:

  • Evaluate its pharmacokinetics and toxicity profiles.

  • Investigate its binding affinity to specific biological targets.

  • Develop analogs with improved efficacy and selectivity.

CAS No. 4299-03-0
Product Name (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
Molecular Formula C13H20ClN5O2
Molecular Weight 313.78 g/mol
IUPAC Name N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
Standard InChI InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H
Standard InChIKey PYZACNCNNFUUDO-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Synonyms 4299-03-0;(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamidehydrochloride;N-alpha-Benzoyl-L-argininamidehydrochloride;Bz-Arg-NH2.HCl;MolPort-006-069-076;SBB067252;AKOS015905249;AK116898;KB-211896;B0102;FT-0629936;FT-0656994;ST24036347;965-03-7;B-0760;K-8877;Benzoyl-arginineamidemonohydrochloridemonihydrate
PubChem Compound 17381687
Last Modified Aug 15 2023

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